Product packaging for FFA2-Agonist-1(Cat. No.:)

FFA2-Agonist-1

Cat. No.: B1192822
M. Wt: 475.38
InChI Key: LCRQPJWEPVZEBE-UHFFFAOYSA-N
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Description

Overview of G Protein-Coupled Receptors (GPCRs) and the Free Fatty Acid Receptor Family (FFA1-4)

GPCRs represent the largest protein family in the human genome and are involved in numerous physiological processes, making them historically the most successful family of drug targets. fishersci.seguidetopharmacology.org The FFA receptor family members were initially identified as orphan receptors but were later deorphanized with the identification of free fatty acids as their endogenous ligands. guidetopharmacology.orgwikipedia.org

Evolutionary Conservation and Phylogenetic Relationships of FFA Receptors

Phylogenetic analysis places the GPR40 family, comprising FFA1-4, within the Class A GPCR superfamily. tocris.comatamankimya.com This group shows relationships to receptors for nucleotides, eicosanoids, protease-activated receptors, and lipid receptors. tocris.comatamankimya.com While belonging to the same family, the sequence similarity among FFA receptors varies. For instance, FFA2 and FFA3 share approximately 52% amino acid identity, while FFA1 shows lower similarity to FFA2 and FFA3 (34% and 41%, respectively). tocris.com FFA1, 2, and 3 genes are co-located on chromosome 19, whereas FFA4 is located on chromosome 10, indicating distinct evolutionary paths despite functional similarities in ligand binding for some members. nih.gov

Functional Classification of FFA Receptors by Endogenous Ligand Specificity

The FFA receptors are functionally classified based on the chain length of the free fatty acids they bind and are activated by. FFA1 and FFA4 are primarily activated by medium- and long-chain fatty acids (MCFAs and LCFAs). fishersci.seguidetopharmacology.orgwikipedia.orgfishersci.canih.gov In contrast, FFA2 and FFA3 are selectively activated by short-chain fatty acids (SCFAs), which typically have a carbon chain length of one to six carbons. fishersci.seguidetopharmacology.orgwikipedia.orgfishersci.catocris.comatamankimya.comguidetoimmunopharmacology.org

Table 1: Functional Classification of FFA Receptors by Endogenous Ligand Specificity

ReceptorPrevious NameEndogenous Ligands
FFA1GPR40Medium- and Long-Chain Fatty Acids fishersci.seguidetopharmacology.orgwikipedia.orgfishersci.canih.gov
FFA2GPR43Short-Chain Fatty Acids fishersci.seguidetopharmacology.orgwikipedia.orgfishersci.catocris.comatamankimya.comguidetoimmunopharmacology.org
FFA3GPR41Short-Chain Fatty Acids fishersci.seguidetopharmacology.orgwikipedia.orgfishersci.catocris.comatamankimya.comguidetoimmunopharmacology.org
FFA4GPR120Medium- and Long-Chain Fatty Acids fishersci.seguidetopharmacology.orgwikipedia.orgfishersci.canih.gov

Physiological Distribution and Functional Significance of FFA2 Expression

FFA2 is widely expressed in various tissues and cell types throughout the body, reflecting its diverse physiological roles. guidetopharmacology.orgwikipedia.orgmerckmillipore.com Its expression profile highlights its involvement in both metabolic and immunological processes. guidetopharmacology.orgwikipedia.orgmerckmillipore.com

Expression Profiles in Metabolic Tissues (e.g., Adipocytes, Pancreatic Islets, Enteroendocrine Cells)

FFA2 is significantly expressed in metabolic tissues, including adipocytes, pancreatic islets, and enteroendocrine cells. tocris.comguidetopharmacology.orgwikipedia.orgamericanelements.comsigmaaldrich.comresearchgate.net In white adipocytes, FFA2 expression levels increase with differentiation. tocris.combio-techne.com Activation of FFA2 in adipocytes has been shown to inhibit lipolysis and may play a role in adipogenesis. tocris.combio-techne.com Studies in mice fed a high-fat diet observed elevated FFA2 expression in adipose tissue. tocris.combio-techne.com

FFA2 expression has also been detected in pancreatic islets, with increased expression noted in islets from diabetic mouse models (db/db and ob/ob mice). tocris.combio-techne.com While the precise role in pancreatic islets is still being investigated, some findings suggest FFA2 in pancreatic beta-cells might suppress insulin (B600854) release under certain conditions.

In the gastrointestinal tract, FFA2 is expressed by enteroendocrine L cells, particularly those containing peptide YY (PYY). tocris.comamericanelements.combio-techne.com This co-localization suggests a role for FFA2 in regulating the release of gut hormones like PYY and GLP-1, which are involved in appetite regulation and glucose homeostasis. tocris.comsigmaaldrich.combio-techne.com

Table 2: Selected FFA2 Expression Profiles in Metabolic Tissues

Tissue/Cell TypeExpression Level (General)NotesSource
White AdipocytesPredominantExpression increases with differentiation; involved in lipolysis inhibition and adipogenesis. tocris.combio-techne.com tocris.combio-techne.com
Pancreatic IsletsPresentIncreased expression in diabetic models; potential role in insulin secretion. tocris.combio-techne.com tocris.combio-techne.com
Enteroendocrine L CellsPresentCo-localizes with PYY; involved in GLP-1 and PYY release. tocris.comamericanelements.combio-techne.com tocris.comamericanelements.combio-techne.com

Expression Profiles in Immunological and Inflammatory Cells (e.g., Neutrophils, Eosinophils, Macrophages)

FFA2 is notably expressed in a variety of immune and inflammatory cells, underscoring its involvement in the immune response. These include neutrophils, eosinophils, macrophages, monocytes, lymphocytes, and mast cells. tocris.comnih.govguidetoimmunopharmacology.orgguidetopharmacology.orgmerckmillipore.comamericanelements.comresearchgate.net

In neutrophils and eosinophils, FFA2 activation can influence processes such as chemotaxis and apoptosis. tocris.commerckmillipore.comamericanelements.com Macrophages, major producers of inflammatory mediators, also express FFA2. americanelements.comresearchgate.net The expression of FFA2 in these cells suggests a role in modulating inflammatory responses and immune cell function. tocris.comnih.govguidetoimmunopharmacology.orgmerckmillipore.comamericanelements.comresearchgate.net

Table 3: Selected FFA2 Expression Profiles in Immune and Inflammatory Cells

Cell TypeExpression Level (General)NotesSource
NeutrophilsAbundantInvolved in chemotaxis and apoptosis. tocris.commerckmillipore.comamericanelements.com tocris.commerckmillipore.comamericanelements.com
EosinophilsPresentInvolved in inflammatory responses. tocris.comguidetoimmunopharmacology.orgamericanelements.com tocris.comguidetoimmunopharmacology.orgamericanelements.com
MacrophagesPresentModulate inflammatory mediator production. americanelements.comresearchgate.net americanelements.comresearchgate.net
MonocytesPresentExpress FFAR2-FFAR3 dimer; involved in immune responses. tocris.com tocris.com
Enteroendocrine CellsPresentCo-localizes with PYY; involved in GLP-1 and PYY release. tocris.comamericanelements.combio-techne.com tocris.comamericanelements.combio-techne.com

Role of Endogenous Short-Chain Fatty Acids (SCFAs) in FFA2 Activation and Biological Regulation

Short-chain fatty acids, primarily acetate (B1210297) (C2), propionate (B1217596) (C3), and butyrate (B1204436) (C4), are the main endogenous ligands for FFA2. wikipedia.orgtocris.comatamankimya.comguidetoimmunopharmacology.orgamericanelements.comresearchgate.net These SCFAs are predominantly produced by the anaerobic fermentation of indigestible carbohydrates (dietary fiber) by the gut microbiota in the colon. wikipedia.orgtocris.comguidetoimmunopharmacology.org SCFAs can reach millimolar concentrations in the hind-gut, with acetate being the most abundant, followed by propionate and butyrate. tocris.com They are also present in the peripheral and portal blood circulation at lower concentrations. tocris.com

The activation of FFA2 by SCFAs triggers various intracellular signaling pathways, primarily coupling to the Gi/o and Gq families of G proteins. tocris.comguidetopharmacology.orgresearchgate.net Gi/o coupling typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, while Gq coupling results in the activation of phospholipase C, leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and the mobilization of intracellular calcium. guidetopharmacology.org FFA2 activation can also lead to the phosphorylation of MAPK3/ERK1 and MAPK1/ERK2 kinases.

The activation of FFA2 by SCFAs contributes to a range of biological regulations depending on the tissue and cell type where the receptor is expressed. In adipocytes, SCFA-mediated FFA2 activation inhibits lipolysis. tocris.combio-techne.com In enteroendocrine cells, it promotes the release of incretin (B1656795) hormones like GLP-1 and PYY, influencing glucose homeostasis and appetite. tocris.comsigmaaldrich.combio-techne.com In immune cells, SCFA activation of FFA2 can modulate inflammatory responses, leukocyte chemotaxis, and cytokine production. tocris.comguidetoimmunopharmacology.orgmerckmillipore.comamericanelements.com Studies suggest that FFA2 plays a role in the resolution of inflammation and control of neutrophil chemotaxis. Furthermore, SCFA-mediated FFA2 activation has been implicated in influencing gut mucosal barrier permeability and potentially suppressing bacterial and viral infections. guidetopharmacology.org

The specific potency order of SCFAs for human FFA2 is generally acetate ≈ propionate > butyrate. wikipedia.orgatamankimya.comamericanelements.com However, species differences in SCFA potency and preference have been observed. sigmaaldrich.com

Synthetic compounds that act as agonists or modulators of FFA2 have been developed as research tools to further investigate the receptor's functions. Examples include 4-CMTB, which acts as an FFA2 agonist and positive allosteric modulator, and certain phenylacetamide compounds described as allosteric agonists. guidetopharmacology.orgatamankimya.combio-techne.com These synthetic ligands, by specifically targeting FFA2, help delineate the receptor's roles in various physiological and pathophysiological conditions.

Table 4: Key Endogenous SCFA Ligands for FFA2

SCFACarbon Chain LengthPrimary Production SiteBiological Role via FFA2 Activation (Examples)Source
AcetateC2Gut Microbiota wikipedia.orgtocris.comguidetoimmunopharmacology.orgInhibits lipolysis, promotes incretin release, modulates immune responses. tocris.comsigmaaldrich.combio-techne.com wikipedia.orgtocris.comguidetoimmunopharmacology.orgsigmaaldrich.combio-techne.com
PropionateC3Gut Microbiota wikipedia.orgtocris.comguidetoimmunopharmacology.orgInhibits lipolysis, promotes incretin release, modulates immune responses. tocris.comsigmaaldrich.combio-techne.com wikipedia.orgtocris.comguidetoimmunopharmacology.orgsigmaaldrich.combio-techne.com
ButyrateC4Gut Microbiota wikipedia.orgtocris.comguidetoimmunopharmacology.orgModulates immune responses, provides energy for colonocytes. tocris.comguidetoimmunopharmacology.org wikipedia.orgtocris.comguidetoimmunopharmacology.org

Conceptual Framework of FFA2 as a Pharmacological Target

The involvement of FFA2 in key metabolic and inflammatory pathways has established a strong rationale for targeting this receptor for therapeutic purposes. The development of selective ligands, including agonists like FFA2-Agonist-1 (also known as LON63114), is a critical step in elucidating the precise roles of FFA2 in health and disease and exploring its potential as a drug target. scienceopen.commedkoo.comhodoodo.comhodoodo.comglixxlabs.commedchemexpress.comtargetmol.com

Rationale for Targeting FFA2 in Metabolic Processes

FFA2 is implicated in the regulation of several metabolic processes, making it an attractive target for metabolic disorders such as type 2 diabetes and obesity. nih.govscienceopen.combiomolther.orgwikipedia.org Activation of FFA2 by SCFAs can influence glucose homeostasis and insulin sensitivity. For instance, FFA2 activation on intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that regulate appetite and insulin secretion. nih.govscienceopen.comwikipedia.orgoup.comnih.gov Studies have shown that FFA2 mediates SCFA-promoted GLP-1 release from colonic cultures in vitro. scienceopen.com In pancreatic beta cells, FFA2 activation can modulate insulin release, although the precise mechanisms involving different signaling pathways (Gαq/11 and Gαi/o) are complex and can lead to both increases and decreases in insulin secretion depending on the context. nih.govmdpi.comresearchgate.net

Furthermore, FFA2 has been linked to the regulation of adipogenesis and lipolysis in adipose tissue. nih.govguidetopharmacology.orgfrontiersin.org Activation of FFA2 in adipocytes has been shown to inhibit lipolysis. nih.gov Conflicting results from studies using FFA2 knockout mice highlight the complexity of FFA2's role in metabolic parameters like body weight and glucose tolerance, suggesting that the outcome of targeting FFA2 may depend on the specific metabolic context and the cell types involved. nih.govfrontiersin.org However, the potential of FFA2 agonists to influence incretin release, insulin secretion, and fat accumulation supports the rationale for exploring them in the context of metabolic diseases. scienceopen.commedchemexpress.comtargetmol.commedchemexpress.eu Research findings suggest that this compound can induce PYY mucosal responses, inhibit fat accumulation, and affect intestinal functions and food intake, indicating its potential utility in obesity research. medchemexpress.comtargetmol.commedchemexpress.eu

Rationale for Targeting FFA2 in Inflammatory and Immune Responses

FFA2 is highly expressed on immune cells, particularly neutrophils, and plays a significant role in modulating inflammatory and immune responses. nih.govresearchgate.netguidetopharmacology.orgguidetopharmacology.orgscienceopen.comresearchgate.netbiomolther.org FFA2 mediates the chemotactic effects of SCFAs on neutrophils, facilitating their recruitment to sites of inflammation or infection. nih.govscienceopen.comnih.gov Activation of neutrophil FFA2 can lead to processes such as reactive oxygen species formation, phagocytic activity, and apoptosis. nih.govnih.gov

Evidence from studies using FFA2-deficient mice suggests a role for FFA2 in the resolution of inflammation. nih.govresearchgate.netbiomolther.org Mice lacking FFA2 have shown exacerbated inflammation in various models, including colitis, arthritis, and allergic asthma. biomolther.orgnih.govbiomolther.orgbioscientifica.com This indicates that FFA2 activation may have an anti-inflammatory role in certain contexts. nih.govbiomolther.org FFA2 has also been implicated in regulating immune homeostasis and responses to pathogens, contributing to tissue integrity. nih.govresearchgate.net For example, dendritic cell FFA2 activation can influence antibody responses. nih.govresearchgate.net

The involvement of FFA2 in dysfunctional neutrophil responses is particularly relevant to inflammatory conditions such as inflammatory bowel disease (IBD). researchgate.netguidetopharmacology.orgscienceopen.com The potential of FFA2 agonists to attenuate inflammatory responses has been demonstrated in animal models of diabetes and atopic dermatitis. biomolther.orgbioscientifica.com this compound (LON63114) is considered potentially useful in the treatment of gastrointestinal disorders and inflammatory bowel diseases. medkoo.com These findings highlight FFA2 as a potential therapeutic target for modulating immune cell function and resolving inflammation.

In Vitro Activity of this compound

This compound (LON63114) is characterized as a selective orthosteric agonist of human FFA2. medkoo.comhodoodo.comglixxlabs.com Its activity has been assessed in various in vitro assays. The following table summarizes some reported activity data:

AssayEC50 ValueReference
FFA2 Activation81 nM targetmol.commedchemexpress.eu
β-arrestin-2 Recruitment1.2 μM medchemexpress.comtargetmol.commedchemexpress.eu
cAMP Inhibition0.53 μM medchemexpress.comtargetmol.commedchemexpress.eu

These data indicate that this compound effectively activates FFA2 and triggers downstream signaling pathways, supporting its classification as an FFA2 agonist.

Properties

Molecular Formula

C23H20Cl2N2O3S

Molecular Weight

475.38

IUPAC Name

3-Benzyl-4-(cyclopropyl-(4-(2,5-dichlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid

InChI

InChI=1S/C23H20Cl2N2O3S/c24-16-6-9-19(25)18(12-16)20-13-31-23(26-20)27(17-7-8-17)22(30)15(11-21(28)29)10-14-4-2-1-3-5-14/h1-6,9,12-13,15,17H,7-8,10-11H2,(H,28,29)

InChI Key

LCRQPJWEPVZEBE-UHFFFAOYSA-N

SMILES

O=C(O)CC(CC1=CC=CC=C1)C(N(C2CC2)C3=NC(C4=CC(Cl)=CC=C4Cl)=CS3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FFA2-Agonist-1;  FFA2 Agonist-1;  FFA2-Agonist 1

Origin of Product

United States

Molecular and Cellular Pharmacology of Ffa2 Agonist 1

Receptor Binding and Activation Mechanisms

Orthosteric Binding Site Interactions

FFA2-Agonist-1 functions as an orthosteric agonist, meaning it binds to the same primary site as the endogenous short-chain fatty acid ligands. This is in contrast to previously identified synthetic ligands, such as 4-CMTB, which are allosteric in nature and bind to a different site on the receptor. The orthosteric binding of this compound involves critical interactions with residues in the transmembrane domains and extracellular loop 2 of the FFA2 receptor. Mutagenesis studies have confirmed that the integrity of this orthosteric pocket is essential for the binding and function of this compound. Specifically, the lack of a glutamate residue at a key position within the binding site of FFA2 is critical for the binding of this compound and is potentially involved in its selectivity.

Functional Ligand Potency and Selectivity Profiling at FFA2 Versus Other FFA Receptors (FFA1, FFA3, FFA4)

This compound demonstrates high potency at the human FFA2 receptor and remarkable selectivity over other related free fatty acid receptors, namely FFA1, FFA3, and FFA4. In functional assays measuring G protein activation and downstream signaling, this compound potently activates FFA2 in the sub-micromolar to low micromolar range. Conversely, it shows negligible or very low-potency activity at FFA1, FFA3, and FFA4, even at concentrations up to 10 μM. For instance, in assays measuring Gαi/o coupling via [³⁵S]GTPγS binding, this compound shows potent agonism at hFFA2 but produces no measurable response at the closely related hFFA3. Similarly, in Gαq/11-mediated calcium mobilization assays, this compound is potent at hFFA2 but has no effect on hFFA4 and only generates a response at hFFA1 at the highest concentrations tested (3–10 μM). This high selectivity profile makes this compound an invaluable tool for studying the specific functions of FFA2 without the confounding effects of activating other FFA receptors.

Functional Potency and Selectivity of this compound
ReceptorAssay TypeThis compound Potency (pEC₅₀)
Human FFA2[³⁵S]GTPγS (Gαi/o)6.65 ± 0.08
Human FFA2Ca²⁺ Mobilization (Gαq/11)6.68 ± 0.06
Human FFA3[³⁵S]GTPγS (Gαi/o)No measurable response
Human FFA1Ca²⁺ Mobilization (Gαq/11)Response only at 3–10 μM
Human FFA4Ca²⁺ Mobilization (Gαq/11)No effect up to 10 μM

Data derived from studies on Flp-In T-REx 293 cells expressing the respective human receptors. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Comparison with Endogenous Agonists (e.g., Acetate (B1210297), Propionate)

Compared to the endogenous SCFAs, this compound exhibits significantly higher potency. While acetate (C2) and propionate (B1217596) (C3) activate FFA2 in the high micromolar to millimolar range, this compound demonstrates potency that is several orders of magnitude greater. For example, in Gαq/11-mediated calcium mobilization assays, the pEC₅₀ for propionate at hFFA2 is approximately 3.50, whereas for this compound it is 6.68. In addition to its superior potency, this compound can also display greater efficacy than endogenous agonists in certain signaling pathways. In calcium mobilization assays, this compound was found to have a significantly greater maximal effect (Eₘₐₓ) than propionate. This enhanced potency and efficacy make it a more robust chemical probe for activating FFA2-mediated signaling.

Comparison of this compound and Propionate (C3) at Human FFA2
AssaySignaling PathwayAgonistPotency (pEC₅₀)
[³⁵S]GTPγS BindingGαi/oPropionate (C3)3.62 ± 0.07
This compound6.65 ± 0.08
Ca²⁺ MobilizationGαq/11Propionate (C3)3.50 ± 0.10
This compound6.68 ± 0.06
ERK PhosphorylationGαi/o or Gαq/11Propionate (C3)3.56 ± 0.11
This compound6.94 ± 0.16
β-arrestin-2 RecruitmentG protein-independentPropionate (C3)3.22 ± 0.10
This compound5.72 ± 0.10

Data represent mean ± S.E. from functional assays in cells expressing hFFA2.

Allosteric Modulation Considerations and Effects on Agonist Activity

Allosteric modulators bind to a site topographically distinct from the orthosteric site and can alter the affinity and/or efficacy of orthosteric ligands. A notable feature of FFA2 pharmacology is the existence of allosteric agonists, such as 4-CMTB, which can also act as positive allosteric modulators (PAMs) for endogenous agonists like propionate. However, the allosteric activity of these modulators can be "probe dependent," meaning their effect varies depending on the orthosteric agonist being used.

An interesting pharmacological characteristic of this compound is its lack of modulation by the allosteric agonist/PAM 4-CMTB. While 4-CMTB enhances the potency of SCFAs, it does not modulate the activity of this compound. This probe dependence suggests that this compound, despite binding to the orthosteric site, induces a receptor conformation that is not susceptible to modulation by 4-CMTB. This finding underscores the distinct molecular interactions of this compound with the receptor compared to the smaller endogenous SCFA ligands.

Downstream Intracellular Signaling Cascades Induced by this compound

G Protein Coupling Efficacy and Specificity (Gαi/o and Gαq/11 Pathways)

FFA2 is known to be a promiscuous receptor, coupling to multiple G protein families, primarily the inhibitory Gαi/o pathway and the Gαq/11 pathway, which stimulates phospholipase C. This compound is a non-biased agonist, capable of potently and effectively activating both of these key signaling cascades.

Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The potency of this compound in activating the Gαi/o pathway has been quantified using [³⁵S]GTPγS binding assays in membranes from cells expressing hFFA2. In these experiments, this compound stimulates [³⁵S]GTPγS binding with a pEC₅₀ of 6.65, demonstrating robust coupling to Gαi/o proteins.

Gαq/11 Pathway: Coupling to Gαq/11 results in the activation of phospholipase C, leading to the production of inositol (B14025) phosphates and the mobilization of intracellular calcium ([Ca²⁺]i). This compound is a potent activator of this pathway, as shown in calcium mobilization assays where it produced a response with a pEC₅₀ of 6.68.

Furthermore, this compound has been shown to stimulate downstream signaling events that can be mediated by either G protein pathway, such as the phosphorylation of extracellular signal-regulated kinase (ERK). The ability of this compound to engage both Gαi/o and Gαq/11 pathways confirms its role as a functionally complete agonist, mirroring the dual signaling capacity of the FFA2 receptor itself.

G Protein-Independent Signaling and β-Arrestin Recruitment

Beyond canonical G protein signaling, GPCRs like FFA2 can signal through G protein-independent pathways, often mediated by β-arrestins. researchgate.netnih.govnih.gov Upon agonist-induced receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. embopress.org This recruitment can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades, including the activation of MAPK/ERK pathways. nih.govembopress.org

This compound has been shown to stimulate the recruitment of β-arrestin-2 to the hFFA2 receptor. nih.gov This was demonstrated using a Bioluminescence Resonance Energy Transfer (BRET)-based assay, confirming that this compound is capable of engaging this G protein-independent signaling scaffold. nih.gov

Table 4: β-Arrestin-2 Recruitment by this compound Data shows the potency (pEC₅₀) of agonists in recruiting β-arrestin-2 to the hFFA2 receptor.

Compound pEC₅₀
This compound 5.72 ± 0.10

Biased Agonism and Ligand-Directed Signaling Selectivity

The phenomenon where a single agonist acting on a single receptor can preferentially activate one signaling pathway over another is known as biased agonism or ligand-directed signaling. nih.govnih.gov This concept has profound implications for drug development, as it suggests that ligands can be designed to selectively engage therapeutically beneficial pathways while avoiding those that may cause adverse effects. nih.gov this compound exhibits such biased signaling at the FFA2 receptor, demonstrating differential activation of the various G protein and β-arrestin pathways.

By comparing the potency of this compound in activating Gαi/o versus Gαq/11 pathways, a clear signaling bias can be observed. The pEC₅₀ value for this compound in the Gαi/o-mediated [³⁵S]GTPγS assay is 7.14, while its pEC₅₀ for the Gαq/11-mediated calcium mobilization assay is 6.68. researchgate.net This suggests that this compound has a slight bias towards the Gαi/o pathway over the Gαq/11 pathway when compared to the endogenous ligand, propionate, which shows a more pronounced preference for the Gαi/o pathway.

A comparison of the potency of this compound in G protein-mediated assays versus the β-arrestin recruitment assay reveals a significant bias. This compound is substantially more potent at activating both Gαi/o (pEC₅₀ = 7.14) and Gαq/11 (pEC₅₀ = 6.68) signaling pathways compared to its ability to recruit β-arrestin-2 (pEC₅₀ = 5.72). nih.govresearchgate.net This indicates that this compound is a G protein-biased agonist, preferentially activating canonical G protein signaling over the β-arrestin pathway. This characteristic distinguishes it from other GPCR ligands that may show a bias towards β-arrestin or engage both pathways with equal potency.

Preclinical Biological System Investigations of Ffa2 Agonist 1

In Vitro Cellular Model Studies

Adipocyte-Based Assays: Regulation of Lipolysis

Table 1: Effect of FFA2-Agonist-1 on Lipolysis in Adipocyte Models

Cell ModelAgonistPrimary FindingReference
Murine 3T3-L1 AdipocytesThis compound (as a potent, selective agonist)Inhibition of lipolysis researchgate.net
General Adipocyte ModelsFFA2 AgonistsSuppression of plasma free fatty acids via Gαi-dependent inhibition of lipolysis nih.gov

Enteroendocrine Cell Line Responses: Secretion of Gut Hormones (e.g., PYY, GLP-1)

FFA2 is expressed on enteroendocrine L-cells, which are responsible for secreting the anorectic gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). nih.govdiabetesjournals.orgkcl.ac.uk These hormones play crucial roles in appetite regulation, glucose tolerance, and gut transit. nih.govkcl.ac.uk In vitro studies using enteroendocrine cell lines, such as the murine STC-1 line, have shown that selective FFA2 agonists stimulate the release of GLP-1. researchgate.net For instance, a potent FFA2 agonist known as Compound 1 was shown to stimulate GLP-1 secretion. nih.govdiabetesjournals.orgkcl.ac.uk Further investigations suggest that the physiological responses to FFA2 agonism in the gut, such as the inhibition of intestinal functions, may be primarily mediated by PYY pathways with a more limited contribution from GLP-1. nih.govdiabetesjournals.org Short-chain fatty acids (SCFAs), the endogenous ligands for FFA2, have been shown to stimulate GLP-1 and PYY secretion from both rodent and human colonic cells via FFA2 activation. diabetesjournals.org

Table 2: this compound Effects on Gut Hormone Secretion in Enteroendocrine Cells

Cell LineAgonistHormone SecretionReference
Murine STC-1 CellsThis compound (as a potent, selective agonist)Stimulation of GLP-1 secretion researchgate.net
Rodent and Human Colonic CellsSCFAs (endogenous agonists)Stimulation of GLP-1 and PYY secretion diabetesjournals.org
Human L-Cell ModelButyrate (B1204436) (SCFA)Upregulation of PYY expression via a potential FFA2-Gαq response endocrine-abstracts.org

Pancreatic Beta Cell Function: Modulation of Glucose-Stimulated Insulin (B600854) Secretion (GSIS) and Proliferation

The role of FFA2 activation in pancreatic beta cells is complex, with studies reporting both stimulatory and inhibitory effects on glucose-stimulated insulin secretion (GSIS). nih.govresearcher.life This duality is often attributed to FFA2's ability to couple to different G-protein pathways: Gαq/11, which typically potentiates GSIS, and Gαi/o, which can inhibit it. nih.govresearcher.life Some research indicates that Gαq/11-biased agonism of FFA2 can enhance GSIS and promote beta cell proliferation, suggesting a potential therapeutic avenue for type 2 diabetes. nih.gov Conversely, other studies using human pseudoislets and specific synthetic FFA2 agonists like 4-CMTB and TUG-1375 have demonstrated an inhibition of GSIS. researcher.liferesearchgate.net This inhibitory effect was reversed by an FFA2 antagonist, CATPB, and was found to be partially sensitive to the Gαi/o-protein inhibitor, pertussis toxin. researcher.liferesearchgate.net The concentration of the agonist appears to be a critical factor, as lower concentrations of 4-CMTB were found to increase GSIS in mouse islets, an effect prevented by a Gq-protein inhibitor. researcher.liferesearchgate.net

Table 3: Modulation of Pancreatic Beta Cell Function by this compound

Cell ModelAgonistEffect on GSISMediating PathwayReference
Human Pseudoislets4-CMTB, TUG-1375InhibitionGαi/o researcher.liferesearchgate.net
Mouse Islets4-CMTB (low conc.)StimulationGαq researcher.liferesearchgate.net
Mouse Islets4-CMTB (high conc.)InhibitionGαi/o (partial) researcher.liferesearchgate.net
Cultured Beta CellsNovel Gαq/11-biased agonistPotentiationGαq/11 nih.gov

Immune Cell Assays: Chemotaxis and Inflammatory Mediator Modulation

FFA2 is widely expressed on various immune cells, particularly neutrophils, and plays a significant role in mediating inflammatory responses. nih.gov Activation of FFA2 by agonists has been shown to promote chemotaxis in both mouse and human neutrophils, guiding these cells toward sites of inflammation. nih.gov Beyond chemotaxis, FFA2 signaling in neutrophils can lead to the formation of reactive oxygen species and may influence cell survival and apoptosis. nih.gov In other immune cells, FFA2 activation can modulate the production of inflammatory mediators. For example, in type 3 innate lymphoid cells (ILC3s), FFA2 activation leads to the production of IL-22, a cytokine involved in tissue integrity. nih.gov The modulation of immune cell function highlights the potential for FFA2 agonists to influence inflammatory conditions. nih.gov

Receptor Internalization and Desensitization in Cell Lines

Like many GPCRs, FFA2 undergoes internalization and desensitization upon prolonged agonist exposure. This process is crucial for regulating the duration and intensity of receptor signaling. Studies have shown that FFA2 activation stimulates the recruitment of β-arrestin-2, a key protein involved in GPCR desensitization and internalization. researchgate.net Research focusing on the endogenous agonist propionate (B1217596) has revealed that FFA2 internalization is essential for specific downstream signaling pathways. nih.gov Specifically, propionate-induced GLP-1 release in enteroendocrine cells requires receptor internalization and the subsequent activation of a Gαi/p38 signaling pathway from intracellular endosomes. nih.gov This indicates that the spatial location of the receptor within the cell—either on the plasma membrane or in endosomes—dictates the specific signaling outcomes, adding a layer of complexity to the receptor's function. nih.gov

In Vivo Preclinical Animal Model Studies

Investigation in Metabolic Homeostasis Animal Models: Focus on Energy Balance

Investigations into the therapeutic potential of this compound, also referred to as Compound 1 (Cpd 1) in seminal research, have centered on its role in metabolic homeostasis, particularly within the context of obesity and diabetes. nih.govdiabetesjournals.org Free fatty acid receptor 2 (FFA2) is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiome from dietary fiber. nih.govbioscientifica.com The receptor is expressed on enteroendocrine L-cells which release hormones like glucagon-like peptide 1 (GLP-1) and peptide YY (PYY). diabetesjournals.orgkcl.ac.uk These hormones are known to inhibit gut transit, suppress appetite, and improve glucose tolerance, making FFA2 a target of interest for metabolic diseases. diabetesjournals.orgkcl.ac.uk

Modulation of Food Intake and Body Weight in Diet-Induced Obesity (DIO) Models

In preclinical studies using diet-induced obesity (DIO) mouse models, this compound demonstrated significant effects on energy balance. diabetesjournals.org Administration of the agonist to DIO mice resulted in a marked reduction in food intake. nih.gov Specifically, a notable decrease in consumption of a high-fat diet was observed on the first day of treatment, and this effect remained significantly lower than the vehicle-treated group for the subsequent two days. diabetesjournals.org

This reduction in appetite translated directly to changes in body weight. nih.gov Corresponding with the decreased food intake, DIO mice treated with this compound experienced a significant loss of body weight. diabetesjournals.org These findings suggest that the activation of FFA2 by a selective agonist can suppress food intake, leading to a reduction in body weight in the context of diet-induced obesity. diabetesjournals.orgnih.gov The mechanism is believed to be mediated by the release of PYY, a hormone known to induce satiety. nih.govdiabetesjournals.org

ParameterAnimal ModelObserved Effect of this compoundReference
Food IntakeDiet-Induced Obese (DIO) MiceReduced high-fat diet consumption diabetesjournals.org
Body WeightDiet-Induced Obese (DIO) MiceSignificant weight loss nih.govdiabetesjournals.org
Impact on Glucose Metabolism in Lean and Obese Mouse Models

The role of this compound in glucose metabolism presents a more complex picture. diabetesjournals.orgkcl.ac.uk While FFA2 activation is generally hypothesized to be beneficial for glucose control due to its link with GLP-1 secretion, studies with this compound revealed contrasting results. diabetesjournals.orgresearchgate.net In both lean and DIO mouse models, administration of the agonist led to decreased glucose tolerance. nih.govdiabetesjournals.org

Furthermore, the investigation showed that this compound suppressed plasma insulin levels in both lean and obese mice. diabetesjournals.orgkcl.ac.uk This occurred even though mice lacking the FFA2 receptor (FFA2-/- mice) themselves display impaired glucose tolerance. nih.govdiabetesjournals.org These results indicate that while FFA2 agonism may be a viable strategy for treating obesity through appetite suppression, its direct effects on glucose homeostasis and insulin secretion may not be favorable for treating type 2 diabetes. diabetesjournals.orgkcl.ac.uk

ParameterAnimal ModelObserved Effect of this compoundReference
Glucose ToleranceLean and DIO MiceDecreased nih.govdiabetesjournals.orgkcl.ac.uk
Plasma InsulinLean and DIO MiceSuppressed diabetesjournals.orgkcl.ac.uk
Effects on Intestinal Function and Transit

This compound was found to significantly influence intestinal function, primarily by modulating gut transit. nih.govdiabetesjournals.org In wild-type mice, the agonist acted to slow intestinal transit. diabetesjournals.orgkcl.ac.uk This effect is consistent with the known functions of PYY, which is released upon FFA2 activation and acts as an "ileal brake" to inhibit gut motility. nih.govdiabetesjournals.org

Conversely, mice genetically deficient in the FFA2 receptor exhibited faster gut transit compared to their wild-type counterparts, reinforcing the receptor's role in regulating intestinal motility. nih.govdiabetesjournals.org The agonist's ability to slow transit is believed to contribute to its effects on reducing food intake. nih.govresearchgate.net These findings suggest that FFA2 activation inhibits intestinal functions, likely via PYY-mediated pathways, with a limited contribution from GLP-1. diabetesjournals.org

ParameterAnimal ModelObserved Effect of this compoundReference
Intestinal TransitWild-Type (WT) MiceSlowed nih.govdiabetesjournals.orgkcl.ac.uk
Intestinal TransitFFA2 Knockout (FFA2-/-) Mice(Baseline) Faster than WT nih.govdiabetesjournals.org

Investigation in Inflammatory and Immune Disease Models

While the FFA2 receptor is known to be expressed on various immune cells and is implicated in inflammatory processes, specific preclinical investigations of this compound (Compound 1) in models of allergic asthma and atopic dermatitis have not been detailed in the reviewed scientific literature. nih.govnih.govnih.gov Research into the role of FFA2 in these conditions has often utilized other specific agonists or knockout models. nih.govnih.gov

Regulation of Allergic Asthma in Murine Models

There is no available research data from preclinical murine models of allergic asthma specifically investigating the compound this compound.

Modulation of Atopic Dermatitis in Murine Models

There is no available research data from preclinical murine models of atopic dermatitis specifically investigating the compound this compound.

Influence on Immune Cell Trafficking and Activation in Systemic Inflammation

Activation of the Free Fatty Acid Receptor 2 (FFA2) plays a significant role in modulating immune cell behavior, particularly in the context of systemic inflammation. researchgate.net The receptor is expressed on various immune cells, and its activation by agonists can influence their migration and functional responses. researchgate.netnih.gov In models of systemic inflammation induced by lipopolysaccharide (LPS), FFA2 activation demonstrates an immune regulatory function. nih.gov Specifically, FFA2 signaling has been shown to alter neutrophil activation and recruitment. nih.gov

Table 1: Effects of FFA2 Activation on Immune Cells

Immune Cell TypeEffect of FFA2 ActivationReference
NeutrophilsInduces chemotaxis; modulates activation and recruitment during systemic inflammation. nih.govnih.gov
EosinophilsInduces chemotaxis. nih.gov
Dendritic CellsTriggers processes leading to antibody production by B cells. nih.gov
Regulatory T cells (Tregs)Promotes differentiation and proliferation. researchgate.net

Role of FFA2 in Knockout Animal Models (e.g., FFA2-/- Mice)

Studies utilizing knockout animal models, particularly FFA2-/- mice, have been instrumental in elucidating the receptor's role in inflammatory processes. A consistent finding across multiple disease models is that FFA2 appears necessary for the normal resolution of inflammation. nih.gov In models of colitis, arthritis, and asthma, FFA2 knockout mice failed to resolve inflammatory responses effectively. nih.gov

The phenotype of FFA2-/- mice can, however, be context-dependent. In a model of monosodium urate crystal-induced gout, phagocytic cells from mice deficient in FFA2 demonstrated lower inflammasome activation and reduced production of proinflammatory cytokines. nih.gov Similarly, in a chronic model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, FFA2 knock-out mice exhibited reduced neutrophil recruitment, diminished proinflammatory cytokine production, and less tissue degradation. nih.gov In global FFA2 knockout mice with DSS-induced colitis, levels of TNFα and IL-17 were altered. uic.edu

These findings highlight the complex and sometimes bifunctional role of FFA2 in inflammation. nih.gov The receptor's function can vary depending on the nature of the inflammatory challenge (acute vs. chronic) and the specific tissue microenvironment. For instance, while global knockout models point to a significant role in systemic and gut inflammation, studies using intestine-specific knockout mice (Vil-FFA2) on a high-fat "Western diet" found that the loss of intestinal FFA2 did not significantly alter markers of intestinal inflammation, despite causing other metabolic changes. nih.govresearchgate.net This suggests that the immunomodulatory functions of FFA2 may be more prominent in immune cells than in intestinal epithelial cells under certain conditions. nih.gov

Table 2: Phenotypes Observed in FFA2 Knockout (KO) Mouse Models

Disease ModelKey Findings in FFA2 KO MiceReference
Colitis, Arthritis, AsthmaFailure to resolve inflammation, indicating FFA2 is necessary for resolution. nih.gov
DSS-Induced Colitis (Chronic)Reduced neutrophil recruitment, lower proinflammatory cytokine production, and less tissue damage. nih.gov
Gout (MSU Crystal-Induced)Lower inflammasome activation and reduced proinflammatory cytokine production. nih.gov
Type 1 Diabetes (NOD mice)A butyrate-enriched diet could still offer partial protection from islet inflammation, suggesting roles for other receptors. researchgate.net

Cross-Species Pharmacological Comparability and Ortholog Variation

Significant pharmacological variations exist between FFA2 orthologs from different species, a critical consideration for the preclinical development of FFA2-targeted therapeutics. nih.gov Rodent models are frequently used in drug development, but differences between human and rodent FFA2 receptors can confound the interpretation of a drug's potential efficacy in humans. nih.gov The human and mouse FFA2 orthologs share a high degree of sequence identity (84%), yet they exhibit distinct pharmacological profiles. nih.gov

A primary difference lies in the potency of endogenous short-chain fatty acid ligands. nih.gov Human FFA2 (hFFA2) displays higher potency for SCFAs and exhibits marked ligand-independent constitutive activity. nih.govresearchgate.net In contrast, mouse FFA2 (mFFA2) has lower SCFA potency and shows limited constitutive activity. nih.govnih.gov This variation in constitutive activity and ligand potency is regulated by an "extracellular ionic lock." nih.gov This lock is formed between a nonconserved acidic residue in the second extracellular loop and arginine residues in the orthosteric binding pocket. nih.govnih.gov Its presence in mFFA2 constrains receptor activity, while its absence in hFFA2 permits higher basal activity and greater agonist sensitivity. nih.govnih.gov Swapping the key residues between the species orthologs through reciprocal mutation has been shown to reverse their respective activity profiles. nih.govresearchgate.net

Pharmacological differences are also observed between other species. For example, bovine FFA2 responds to longer-chain fatty acids than the human receptor and shows lower potency for acetate (B1210297). nih.gov This has been traced to a single cysteine-glycine (B12064536) amino acid variation, which may represent a physiological adaptation to the high SCFA concentrations in the rumen of cows and other ruminants. nih.gov Such species-specific differences in ligand potency and receptor activation mechanisms underscore the importance of careful cross-species evaluation when developing selective FFA2 agonists. nih.gov

Table 3: Comparison of FFA2 Receptor Orthologs

FeatureHuman FFA2 (hFFA2)Mouse FFA2 (mFFA2)Bovine FFA2Reference
SCFA PotencyHighLowLower for acetate; responds to longer chains. nih.govnih.gov
Constitutive ActivityHighLimitedNot specified nih.govnih.gov
Key Structural FeatureAbsence of extracellular ionic lock.Presence of extracellular ionic lock.Cysteine-glycine variation affecting ligand binding. nih.govnih.gov
ImplicationHigher sensitivity to agonists.Lower sensitivity to agonists; potential for misinterpretation in drug screening.Potential physiological adaptation to diet. nih.gov

Structure Activity Relationship Sar and Computational Studies of Ffa2 Agonist 1

Ligand-Based Structure-Activity Relationship Analysis

Ligand-based SAR studies have been instrumental in identifying the chemical moieties essential for FFA2 activation and in refining compound structures to achieve greater potency and selectivity.

The development of synthetic agonists for FFA2 has illuminated several key pharmacophoric features required for receptor activation. A primary feature for orthosteric agonists is the presence of a carboxylate moiety. researchgate.net This acidic group is critical as it mimics the endogenous short-chain fatty acid (SCFA) ligands and forms a crucial ionic bond within the receptor's binding pocket.

For synthetic agonists like FFA2-Agonist-1, which is based on a 4-oxobutanoic acid backbone, the core structure includes:

A Carboxylic Acid Head Group: Essential for anchoring the ligand in the orthosteric binding site through interaction with positively charged residues. researchgate.netnih.gov

A Central Scaffold: In many synthetic agonists, this is a phenylacetamide or similar structure, which serves to orient the other functional groups correctly within the binding pocket. nih.gov

A Hydrophobic Tail: This portion of the molecule engages with hydrophobic residues in the receptor, contributing to binding affinity and potency. researchgate.net

In a series of phenylthiazole-carboxamido acid derivatives, the presence and position of substituents on the phenyl ring were found to be critical for agonistic activity, highlighting the sensitivity of the receptor to the steric and electronic properties of the ligand. nih.gov

Distinguishing FFA2 activity from that of the closely related FFA3 receptor is a significant challenge in drug development. SAR studies have been pivotal in defining the structural elements that confer selectivity.

The selectivity of this compound arises from specific substitutions on its core structure that are better accommodated by the FFA2 binding pocket than that of FFA3. While endogenous ligands like propionate (B1217596) (C3) activate both receptors, synthetic agonists can achieve high selectivity. nih.govnih.gov For instance, this compound demonstrates significantly higher potency at human FFA2 (hFFA2) across various signaling pathways compared to its activity at FFA3. researchgate.netresearchgate.net

Key structural determinants include:

Rigidity: Introducing conformational constraints, for example through cyclic moieties, can improve selectivity by favoring a binding conformation specific to FFA2. nih.gov

Substitution Patterns: Specific substitution patterns on aromatic rings within the agonist structure can create favorable interactions with non-conserved residues between FFA2 and FFA3, thereby enhancing selectivity. nih.gov

The potency of this compound has been quantified in various functional assays, demonstrating its effectiveness as a G-protein activator.

Table 1: Potency of this compound at the Human FFA2 Receptor

Assay Type Signaling Pathway pEC₅₀
[³⁵S]GTPγS Incorporation Gᵢ/ₒ 7.14 ± 0.08
Calcium Mobilization Gₐ/₁₁ 7.03 ± 0.06
ERK Phosphorylation G-protein dependent 7.64 ± 0.08
β-arrestin-2 Recruitment G-protein independent 5.72 ± 0.10

Data synthesized from studies on a representative potent orthosteric agonist. researchgate.netresearchgate.net

Receptor-Based Molecular Modeling and Simulation

Due to the challenges in crystallizing G protein-coupled receptors (GPCRs), computational methods like homology modeling and ligand docking are essential tools for visualizing and understanding ligand-receptor interactions at a molecular level.

In the absence of a crystal structure for much of its discovery history, the three-dimensional structure of the FFA2 receptor has been predicted using homology modeling. northwestern.edunih.gov Early models were often based on the atomic level structure of bovine rhodopsin, a well-characterized Class A GPCR. researchgate.net More recent and accurate models have utilized the crystal structure of the related FFA1 receptor, which shares higher sequence similarity, providing a more reliable template. nih.govresearchgate.net

These models predict the typical GPCR architecture, consisting of seven transmembrane (TM) helices connected by intracellular and extracellular loops. researchgate.net The construction of these models is a critical first step for performing docking simulations to predict how agonists bind to the receptor. nih.gov

Molecular docking simulations of this compound into the FFA2 homology model have provided detailed predictions of its binding orientation. researchgate.net These studies reveal that the carboxylate group of the agonist extends into a hydrophilic pocket formed by the transmembrane helices, where it forms a salt bridge with two highly conserved arginine residues, Arg180 (on TM5) and Arg255 (on TM7). researchgate.netnih.gov This interaction is considered the primary anchor for all orthosteric agonists.

Beyond this key interaction, the rest of the this compound molecule is predicted to form several other contacts that stabilize its binding:

Hydrogen Bonds: The model predicts a hydrogen bond between the ligand and the residue His142 on TM4. researchgate.net

Hydrophobic Interactions: The phenyl group and other hydrophobic moieties of the agonist are oriented in a hydrophobic pocket, interacting with residues on TM3, TM4, and TM7. researchgate.netresearchgate.net

Mutagenesis studies, where key residues are substituted, have confirmed the importance of these predicted interactions. For example, mutating the key arginine residues to alanine eliminates the functional response to orthosteric agonists, validating the docking predictions. nih.gov

Table 2: Key Residues in hFFA2 Interacting with this compound

Residue Location Predicted Interaction Type
His142 TM4 Hydrogen Bond
Arg180 TM5 Salt Bridge
Arg255 TM7 Salt Bridge

Data based on molecular modeling and mutagenesis studies of representative orthosteric agonists. researchgate.net

Computational and experimental studies have confirmed that FFA2 possesses distinct binding sites for different classes of ligands. nih.gov

Orthosteric Site: This is the binding site for endogenous SCFAs and synthetic agonists like this compound. nih.govnih.gov It is located within the transmembrane bundle, accessible from the extracellular space. researchgate.net The binding of an agonist to this site is believed to induce a conformational change in the receptor, leading to G-protein coupling and downstream signaling. semanticscholar.org

Allosteric Sites: FFA2 also contains one or more allosteric sites, which are topographically distinct from the orthosteric pocket. nih.govqub.ac.uk Ligands that bind to these sites, known as allosteric modulators, can either activate the receptor directly (allosteric agonists) or modify the binding and/or efficacy of orthosteric ligands (positive or negative allosteric modulators). nih.gov For example, the compound 4-CMTB was identified as an allosteric agonist that binds to a site at the interface between the TM bundle and the membrane, distinct from the SCFA binding site. nih.govqub.ac.uk The existence of these sites offers alternative strategies for modulating FFA2 activity. nih.gov

Molecular Dynamics Simulations to Understand Ligand-Receptor Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the stability of ligand-receptor complexes and characterize the dynamic nature of their interactions over time. For FFA2, MD simulations have been employed to examine the stability of agonist binding modes within the receptor's orthosteric pocket nih.gov. These simulations, often run for hundreds of nanoseconds, model the movements and conformational changes of both the agonist and the receptor, providing insights that are complementary to static structural models mdpi.com.

Studies on FFA2 have utilized simulations to confirm that agonists maintain a stable binding pose obtained from initial docking studies nih.gov. Key metrics monitored during these simulations include the root mean square deviation (RMSD) of atomic positions, which indicates the stability of the complex, and the number of hydrogen bonds formed, which highlights key persistent interactions mdpi.com. For instance, simulations of butyrate (B1204436), a natural FFA2 agonist, in complex with the receptor have helped analyze interaction energies and the role of specific residues like Tyr90, Lys65, Tyr238, and Arg255 in stabilizing the ligand semanticscholar.org. This computational approach is crucial for understanding how synthetic agonists like this compound achieve and maintain their active conformation within the binding site, paving the way for predicting the effects of structural modifications.

Mutagenesis Studies to Probe Ligand-Receptor Recognition

Site-directed mutagenesis is a fundamental experimental technique used to identify the specific amino acid residues that are critical for ligand binding, receptor activation, and selectivity.

Through extensive mutagenesis studies, researchers have pinpointed several key residues within the FFA2 receptor that are indispensable for the binding and function of orthosteric agonists. A primary and recurring finding is the critical role of two arginine residues located in the transmembrane (TM) domains V and VII nih.govnih.gov. These positively charged residues are believed to anchor the negatively charged carboxylate group common to both endogenous short-chain fatty acids (SCFAs) and many synthetic agonists nih.govnih.gov. Replacing these arginine residues with a neutral amino acid like alanine has been shown to completely prevent ligand binding and abolish receptor activation by SCFAs nih.govnih.gov.

Beyond these anchor points, other residues have been identified as crucial for interacting with the more complex structures of synthetic agonists. Key residues within extracellular loop 2 (ECL2) and various TM domains are critical for the function of potent and selective FFA2 agonists nih.govresearchgate.net. Recent structural and mutational analyses have further refined this understanding, highlighting a hydrophobic pocket formed by residues such as Cys141, Val179, and Leu183 that accommodates the hydrophobic tail of agonists semanticscholar.org. Additionally, tyrosine residues Tyr90 and Tyr238 have been implicated in the binding of SCFAs and are likely involved in positioning and stabilizing synthetic ligands semanticscholar.org.

Table 1: Critical Residues for this compound Binding and Activation

Residue Location Putative Role in Interaction Source
Arg180 TM5 Anchors the agonist's carboxylate group via ionic interaction. nih.govnih.govnih.gov
Arg255 TM7 Anchors the agonist's carboxylate group via ionic interaction. nih.govnih.govnih.gov
Tyr90 TM3 Forms hydrophobic interactions with the ligand's carbon chain. semanticscholar.org
Cys141 TM4 Forms part of the hydrophobic pocket at the base of the binding site. semanticscholar.org
Val179 TM5 Contributes to a hydrophobic pocket that accommodates the agonist's tail. semanticscholar.org
Leu183 TM5 Contributes to a hydrophobic pocket that accommodates the agonist's tail. semanticscholar.org
Tyr238 TM6 Stabilizes Arg255 through hydrogen bonding and cation-π interactions. semanticscholar.org

A significant challenge in targeting FFA2 is achieving selectivity over the closely related receptor, FFA3, which also binds SCFAs nih.gov. Mutagenesis studies have been pivotal in understanding the molecular basis of this selectivity. By comparing the amino acid sequences of FFA2 and FFA3, researchers identified non-conserved residues within the binding pocket that could account for differential ligand recognition nih.govnih.gov.

A landmark study demonstrated that the selectivity profile of the FFA2 receptor could be fundamentally altered through minimal residue substitutions. Specifically, three residues in the FFA2 binding site were identified as critical for its selective activation nih.govsemanticscholar.org. By mutating these three FFA2 residues to their corresponding counterparts found in the FFA3 receptor, a chimeric receptor was created. This "triple mutant" FFA2 receptor remarkably lost its preference for FFA2-selective ligands and gained the ability to be activated by FFA3-selective ligands nih.govnih.govsemanticscholar.org. This elegant experiment directly proved that these specific residues are the key determinants for distinguishing between the ligands of the two receptors, providing a clear roadmap for designing agonists with high selectivity.

Table 2: Key Residue Substitutions in FFA2 that Confer FFA3-like Selectivity

Mutation in FFA2 Original Residue Function Effect of Mutation Source
E166L Part of the FFA2 binding pocket architecture in ECL2. Contributes to altering the binding pocket to resemble that of FFA3. semanticscholar.org
L183M Forms part of the hydrophobic pocket in TM5. Contributes to altering the binding pocket to resemble that of FFA3. semanticscholar.org

Computational Design and Optimization Strategies

Computational methods are integral to modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of molecules with enhanced properties.

Virtual screening (VS) has been successfully used to identify novel chemical scaffolds for FFA2 agonists. One prominent approach involves building a homology model of the FFA2 receptor, which serves as a three-dimensional template for computational docking experiments northwestern.edunih.gov. In one such campaign, a library of 10 million drug-like compounds was screened against an FFA2 homology model northwestern.edunih.gov. This large-scale screening utilized a tiered docking algorithm, and compounds with a high predicted binding affinity (e.g., a Glide docking score of less than -6.0) were selected for further analysis nih.gov. This process led to the identification of 140 potential compounds, of which over 50 were predicted to have high selectivity for FFA2 over FFA3 northwestern.edunih.gov. Subsequent in vitro testing of a subset of these hits confirmed that 11 compounds were indeed novel FFA2 agonists nih.gov.

Another VS strategy analyzed the effectiveness of different computational methods and found that electrostatic similarity searching outperformed other techniques like 2D/3D similarity and molecular docking nih.gov. This method demonstrated an outstanding ability to enrich the top-ranked compounds with active molecules, suggesting that considering electrostatic properties first can significantly increase the success rate of identifying diverse and active FFA2 ligands nih.gov.

Table 3: Example of a Virtual Screening Campaign for FFA2 Agonists

Parameter Description Source
Screening Method Homology model-based virtual screening using a three-tier Glide docking algorithm. northwestern.edunih.gov
Compound Library ZINC database containing 10 million drug-like compounds. northwestern.edunih.gov
Primary Outcome Identification of 140 compounds with a high predicted binding affinity (Glide score < -6.0). nih.gov
Secondary Outcome Over 50 compounds showed predicted selectivity for FFA2 over FFA3. northwestern.edunih.gov

Rational design leverages the detailed structural and mechanistic knowledge gained from mutagenesis and computational studies to intelligently modify chemical structures for improved potency, selectivity, and other desired properties taylorandfrancis.com. The identification of critical binding residues (Section 4.3.1) and selectivity determinants (Section 4.3.2) provides a direct blueprint for this process nih.govresearchgate.net.

For FFA2, structure-activity relationship (SAR) analysis combined with molecular modeling led to the formulation of a general rule to predict selectivity: small carboxylic acid ligands with sp2- or sp-hybridized α-carbons tend to activate FFA2 preferentially, whereas those with a substituted sp3-hybridized α-carbon favor FFA3 nih.govnih.gov. This principle is a powerful tool for rational design, allowing chemists to tune selectivity by modifying a single chemical feature.

Furthermore, detailed knowledge of the binding pocket, such as the hydrophobic region involving V179 and L183, allows for the rational design of agonist side chains to optimize van der Waals interactions and improve binding affinity and potency semanticscholar.org. By understanding precisely how agonists like this compound interact with the receptor on a molecular level, medicinal chemists can make targeted modifications to enhance their therapeutic potential, a core tenet of modern drug development nih.govnih.gov.

Advanced Methodologies in Ffa2 Agonist 1 Research

In Vitro Functional Assay Platforms

In vitro functional assays are indispensable tools for evaluating the potency and efficacy of FFA2 agonists. These platforms allow for controlled investigations into the direct effects of compounds on the receptor and its coupled signaling cascades in isolated cellular systems.

Radioligand Binding Assays (e.g., [35S]GTPγS)

Radioligand binding assays, particularly those measuring the binding of [35S]GTPγS, are widely used to assess the activation of G protein-coupled receptors (GPCRs) like FFA2 upon agonist binding. The [35S]GTPγS assay directly measures the exchange of GDP for GTP on the Gα subunit, a key step in G protein activation following receptor stimulation. This assay is particularly relevant for FFA2, which is known to couple to Gαi/o proteins psu.edunih.govfrontiersin.orggla.ac.uk.

Studies characterizing FFA2 agonists, including compounds structurally related to FFA2-Agonist-1 (referred to as compound 1 in some studies), have frequently employed [35S]GTPγS incorporation assays in membranes prepared from cells expressing human FFA2 nih.govnih.govresearchgate.net. These assays demonstrate that agonists stimulate the incorporation of [35S]GTPγS in a concentration-dependent manner, indicating G protein activation nih.govnih.gov. For instance, compound 1 has been shown to effectively stimulate the incorporation of [35S]GTPγS in membranes of HEK293 cells expressing human FFA2, with a reported pEC50 value of 7.14 ± 0.08 nih.gov. This is comparable to the efficacy of standard FFA2 agonists like propionate (B1217596) (C3) and 4-CMTB nih.gov. The [35S]GTPγS assay is considered a measure proximal to ligand binding and receptor activation, although it can still be subject to amplification gla.ac.uk.

Radioligand binding assays can also be used to measure ligand affinity directly, although the low affinity of some endogenous metabolic intermediates like short-chain fatty acids for their receptors presents challenges for developing suitable radioligands frontiersin.org. However, novel radiolabeled antagonists, such as [3H]GLPG0974, have been developed and used in binding assays to probe ligand interaction with FFA2, providing insights into the binding sites of both agonists and antagonists researchgate.netnih.gov.

Data from [35S]GTPγS assays can be presented in concentration-response curves, allowing for the determination of agonist potency (EC50 or pEC50) and efficacy (maximal response).

LigandAssaySpeciespEC50 ± S.E.M.Efficacy (% of reference)Reference
This compound (Compound 1)[35S]GTPγS incorporationHuman7.14 ± 0.08Similar to C3/4-CMTB nih.govnih.gov
Propionate (C3)[35S]GTPγS incorporationHuman~5.5100% nih.govnih.gov
4-CMTB[35S]GTPγS incorporationHuman~6.5100% nih.govnih.gov

Note: pEC50 values are approximate based on graphical data or descriptions in the provided sources where exact values for C3 and 4-CMTB are not explicitly stated alongside Compound 1's pEC50.

Reporter Gene Assays for Downstream Pathway Activation

Reporter gene assays are utilized to measure the activation of specific downstream signaling pathways modulated by FFA2. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter responsive to a particular signaling pathway. Agonist-induced activation of the pathway leads to expression of the reporter gene, which can be quantified by measuring luminescence or fluorescence.

For FFA2, which couples to Gαi/o and Gαq/11 proteins, reporter gene assays can be designed to monitor the activity of pathways regulated by these G proteins psu.edufrontiersin.org. For instance, assays measuring the inhibition of cAMP accumulation (a downstream effect of Gαi/o activation) or the stimulation of pathways leading to the activation of transcription factors like NF-κB have been used gla.ac.ukbiomolther.org.

Yeast-based gene reporter assays have also been employed to study FFA2 signaling nih.govnih.gov. These systems can be engineered to link receptor activation to the expression of a gene essential for growth, providing a functional readout of agonist activity gla.ac.uknih.gov. However, some compounds that act as agonists in [35S]GTPγS or cAMP assays may behave differently in yeast-based gene-reporter assays, highlighting potential complexity in signaling or assay-specific responses nih.govnih.gov.

An NF-κB luciferase reporter assay has been used to demonstrate the anti-inflammatory effect of novel FFA2 agonists by measuring their ability to inhibit TNF-α-induced NF-κB activity in HEK293 cells expressing human FFA2 biomolther.org.

Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) Assays for Protein-Protein Interactions (e.g., β-arrestin recruitment)

BRET and FRET assays are powerful techniques for detecting real-time protein-protein interactions in living cells, including the recruitment of β-arrestin to activated GPCRs like FFA2 nih.govacs.orgresearchgate.net. β-arrestin recruitment is an important event in GPCR signaling, involved in receptor desensitization, internalization, and G protein-independent signaling nih.govresearchgate.net.

These assays typically involve tagging the receptor and β-arrestin with a luminescence or fluorescence donor and acceptor pair, respectively. Upon receptor activation and subsequent interaction with β-arrestin, energy transfer occurs between the donor and acceptor, resulting in a detectable signal.

BRET-based β-arrestin-2 recruitment assays have been successfully applied to study FFA2 agonists nih.govacs.org. Compound 1 has been shown to stimulate β-arrestin-2 recruitment to human FFA2 in a BRET-based assay, similar to the endogenous agonist propionate (C3) nih.gov. This indicates that this compound can promote interaction between the activated receptor and β-arrestin-2.

Data from BRET assays provide concentration-response curves for β-arrestin recruitment, allowing for the determination of agonist potency and efficacy for this specific interaction.

LigandAssaySpeciespEC50 ± S.E.M.Efficacy (% of reference)Reference
This compound (Compound 1)BRET β-arrestin-2 recruitmentHuman5.72 ± 0.10Similar to C3 nih.gov
Propionate (C3)BRET β-arrestin-2 recruitmentHuman3.22 ± 0.10100% nih.gov

Note: Efficacy is relative to the maximal response of propionate (C3) in this specific assay nih.gov.

Label-Free Dynamic Mass Redistribution (DMR) Technology

Label-free dynamic mass redistribution (DMR) technology, utilizing optical biosensors, provides a non-invasive method to measure integrated cellular responses in real-time upon stimulation with ligands like FFA2 agonists nih.govspringernature.comuni-bonn.denottingham.ac.uk. This technology detects changes in the local refractive index near the biosensor surface, which are caused by the redistribution of cellular mass due to various cellular events triggered by receptor activation, such as protein conformational changes, recruitment of intracellular proteins, and cytoskeletal rearrangements springernature.comuni-bonn.de.

DMR assays offer a holistic view of cellular signaling, capturing the combined effects of multiple activated pathways without the need for specific labels or probes for individual signaling components nih.govspringernature.comuni-bonn.de. This is particularly valuable for GPCRs like FFA2 that can couple to multiple G proteins (Gαi/o and Gαq/11) psu.edufrontiersin.org. The distinct temporal profiles of DMR signals can sometimes provide insights into the specific G protein pathways being activated nottingham.ac.uk.

DMR assays have been used to assess the activity of short-chain fatty acids and synthetic FFA2 agonists, comparing the results with traditional second messenger assays nih.gov. The qualitatively different DMR traces observed for different ligands or at related receptors like FFA3 can indicate the involvement of non-identical signaling pathways nih.gov.

High-Throughput Screening (HTS) Techniques for Agonist Identification

High-throughput screening (HTS) is a crucial approach for identifying novel FFA2 agonists from large chemical libraries psu.eduresearchgate.net. HTS involves the rapid screening of thousands to millions of compounds in miniaturized assay formats. Functional assays, such as calcium mobilization assays, cAMP assays, or reporter gene assays, are often adapted for HTS to identify compounds that activate FFA2 psu.edunih.govmedchemexpress.cn.

HTS campaigns have successfully identified novel series of small molecule FFA2 agonists, including phenylacetamide derivatives, which exhibit higher potency than the endogenous short-chain fatty acids psu.eduresearchgate.netmedchemexpress.cn. These identified compounds can then be further characterized using the more detailed methodologies described above. Virtual HTS, using computational docking and filtering based on homology models of FFA2, can also be employed to prioritize compounds for experimental testing nih.govresearchgate.net.

Ex Vivo Tissue and Organ Explant Models

Ex vivo tissue and organ explant models allow for the study of FFA2 agonist activity in a more physiologically relevant context compared to isolated cells. These models utilize freshly excised tissues or organs, preserving the complex cellular environment, tissue architecture, and endogenous signaling pathways.

For FFA2, which is expressed in various tissues including the gut, adipocytes, and immune cells, ex vivo models are valuable for investigating the functional consequences of agonist activation in their native environment psu.eduguidetoimmunopharmacology.orgmdpi.com.

Studies have utilized ex vivo preparations, such as mouse colonic tissue, to assess the effects of FFA2 agonists on physiological responses like GLP-1 release researchgate.net. While some studies using ex vivo mouse colonic preparations showed that a novel allosteric FFA2 activator (AZ1729) did not mimic or regulate propionate-mediated release of GLP-1, defining this response as transduced via Gαq/11 activation and highlighting potential ligand bias researchgate.net.

Furthermore, ex vivo experiments using mouse and human islets have demonstrated that FFA2 agonists can potentiate glucose-stimulated insulin (B600854) secretion (GSIS), indicating a role for FFA2 in pancreatic beta-cell function researchgate.netmdpi.com. These studies often involve incubating islets with glucose and the FFA2 agonist and measuring insulin release.

Ex vivo models provide a bridge between in vitro findings and in vivo effects, allowing researchers to investigate the functional impact of FFA2 agonists on specific tissues and organs.

Isolated Islet Perfusion and Insulin Secretion Studies

Isolated pancreatic islets and perfused pancreas models are utilized to investigate the direct effects of FFA2 agonists on hormone secretion, particularly insulin and somatostatin (B550006). Studies using these methodologies have yielded insights into the complex role of FFA2 in regulating pancreatic endocrine function.

Research using isolated perfused mouse pancreas demonstrated that specific agonists of FFA2, such as CFMB, induced strong increases in somatostatin secretion but did not significantly influence the secretion of insulin or glucagon. tandfonline.comtandfonline.com This suggests a potential role for FFA2 in modulating delta-cell function within the islet.

Studies on isolated human pseudoislets have shown that FFA2 agonists, including 4-CMTB and TUG-1375, can inhibit glucose-stimulated insulin secretion (GSIS). nih.govresearchgate.net This inhibitory effect was found to be reversible by the FFA2 antagonist CATPB, confirming FFA2 dependency. nih.govresearchgate.net The inhibition of GSIS by FFA2 agonists in human pseudoislets was partially sensitive to pertussis toxin, indicating involvement of the Gi/o protein pathway. nih.gov

In contrast, some studies in mouse islets with lower concentrations of the FFA2 agonist 4-CMTB observed a previously described increase in GSIS, which was prevented by a Gq-protein inhibitor. nih.gov These findings highlight potential species differences and the context-dependent coupling of FFA2 to different G protein pathways (Gi/o and Gq), which can lead to opposing effects on insulin secretion. nih.gov

Table 1: Effects of FFA2 Agonists on Pancreatic Hormone Secretion in Isolated/Perfused Models

ModelFFA2 Agonist UsedPrimary Effect ObservedNotesSource
Isolated Perfused Mouse PancreasCFMBIncreased Somatostatin SecretionNo significant effect on insulin or glucagon. tandfonline.comtandfonline.com
Human Pseudoislets4-CMTB, TUG-1375Inhibited Glucose-Stimulated Insulin SecretionEffect reversed by FFA2 antagonist CATPB; partially Gi/o dependent. nih.govresearchgate.net
Mouse Islets4-CMTBInhibited GSIS (high concentration); Increased GSIS (lower concentration)Inhibition partially Gi/o dependent; Stimulation Gq dependent. nih.gov

Primary Cell Culture Systems (e.g., Adipocytes, Enteroendocrine Cells, Immune Cells)

Primary cell cultures provide simplified systems to study the direct effects of FFA2 agonists on specific cell types known to express the receptor.

In adipocytes, FFA2 activation is known to inhibit lipolysis via the Gi pathway. nih.govpsu.edunih.govresearchgate.net Synthetic FFA2 agonists, such as Compound 1 and TUG-1375, have been shown to inhibit isoproterenol-induced lipolysis in murine adipocytes. nih.govacs.org Compound 1 was also shown to inhibit lipolysis in human adipocyte cell lines. nih.gov TUG-1375 demonstrated significantly higher potency in inhibiting lipolysis compared to the natural agonist propionate. nih.govacs.org

Enteroendocrine cells, particularly L cells, express FFA2 and are involved in the secretion of incretin (B1656795) hormones like GLP-1 and PYY. researchgate.netdiabetesjournals.orgoup.com Studies using primary colonic cultures have shown that FFA2 agonists, including Compound 1, can increase GLP-1 secretion in a concentration-dependent manner. diabetesjournals.orgoup.com For example, addition of Compound 1 to primary colonic cultures resulted in a doubling of GLP-1 secretion at 10 µmol/L compared to controls. diabetesjournals.org

FFA2 is also expressed in various immune cells, including neutrophils. nih.govnih.govresearchgate.netelifesciences.orgresearchgate.net Activation of FFA2 on neutrophils can mediate chemotaxis. nih.govacs.org TUG-1375, a potent FFA2 agonist, was confirmed to induce migration of human neutrophils. acs.org Research in immune cells from gut Peyer's patches has explored agonist-induced phosphorylation of FFA2, observing distinct phosphorylation patterns compared to other tissues. elifesciences.orgresearchgate.net

Table 2: Effects of FFA2 Agonists in Primary Cell Culture Systems

Cell TypeFFA2 Agonist UsedObserved EffectNotesSource
Adipocytes (Murine)Compound 1, TUG-1375Inhibition of Isoproterenol-induced LipolysisTUG-1375 more potent than propionate. nih.govacs.org
Adipocytes (Human)Compound 1Inhibition of LipolysisDemonstrated in cell lines. nih.gov
Enteroendocrine CellsCompound 1Increased GLP-1 SecretionConcentration-dependent effect in primary colonic cultures. diabetesjournals.orgoup.com
NeutrophilsTUG-1375Induced MigrationConfirmed effect on human neutrophils. acs.org
Immune CellsFFA2-DREADD agonist (e.g., MOMBA)Agonist-induced Receptor PhosphorylationTissue-specific phosphorylation patterns observed in transgenic mice. elifesciences.orgresearchgate.net

Genetic Manipulation Techniques in Preclinical Models

Genetic manipulation techniques, particularly in the development of transgenic animal models, have been instrumental in clarifying the specific roles of FFA2 in complex physiological systems and distinguishing them from the effects of the closely related receptor FFA3.

CRISPR/Cas9 or RNA Interference for Gene Knockdown/Knockout

While the search results primarily highlight the use of knockout and transgenic models, the generation of such models often involves techniques like CRISPR/Cas9 or RNA interference (RNAi) for gene knockdown or knockout to ablate or reduce the expression of the target receptor, FFA2. Although specific details on the application of CRISPR/Cas9 for generating this compound research models were not extensively detailed in the search results, siRNA-mediated knockdown of FFA2 has been used in cell lines (e.g., MIN6 cells) to confirm the receptor dependency of observed effects, such as the potentiation of insulin secretion by an FFA2 agonist. mdpi.com

Transgenic Animal Model Development for Receptor Studies

Transgenic animal models have been crucial for studying FFA2 function in vivo and ex vivo. FFA2 knockout mice (FFA2-/-) have been used to confirm that the effects of synthetic agonists are indeed mediated through FFA2. diabetesjournals.orgnih.govnih.gov By comparing responses in wild-type mice and FFA2-/- mice, researchers can attribute specific physiological outcomes to FFA2 activation. For instance, studies using FFA2-/- mice helped demonstrate that selective FFA2 agonism influences gut transit and anorexigenic pathways via PYY-dependent mechanisms. diabetesjournals.org

A significant advancement in FFA2 research has been the development of transgenic knock-in mouse lines where the endogenous mouse FFA2 receptor is replaced with a modified form of the human FFA2 receptor, such as a Designer Receptor Exclusively Activated by Designer Drugs (DREADD). elifesciences.orgnih.govnih.govresearchgate.net These models allow for the use of specific synthetic DREADD agonists, like MOMBA, that activate the introduced human FFA2-DREADD receptor but not the endogenous mouse FFA2 or FFA3. elifesciences.orgnih.gov This chemogenetic approach enables researchers to selectively activate FFA2 signaling with temporal and spatial control, providing a powerful tool to dissect FFA2-specific functions in various tissues and systems, including the gut-brain axis. nih.govresearchgate.net These transgenic models, in conjunction with synthetic FFA2 agonists, have helped define distinct roles for FFA2 in areas such as gut transit time, enteroendocrine hormone secretion, and gut-to-brain communication. nih.govresearchgate.net

Table 3: Genetic Manipulation Techniques and Models in this compound Research

Technique/ModelApplication in FFA2 ResearchRelevance to FFA2 Agonist StudiesSource
FFA2 Knockout Mice (FFA2-/-)Ablation of endogenous FFA2 expression.Confirming FFA2 dependency of agonist effects; Delineating FFA2-specific physiological roles. diabetesjournals.orgnih.govnih.gov
Transgenic Knock-in Mice (e.g., hFFA2-DREADD)Replacement of mouse FFA2 with modified human FFA2 (e.g., DREADD).Enabling selective activation of FFA2 with specific synthetic agonists (e.g., MOMBA) in vivo/ex vivo. elifesciences.orgnih.govnih.govresearchgate.net
siRNA-mediated KnockdownReduced expression of FFA2 in cell lines.Confirming receptor involvement in in vitro cellular responses to agonists. mdpi.com

Research Frontiers and Future Directions for Ffa2 Agonist 1

Deeper Elucidation of Biased Agonism Profiles and Therapeutic Implications

The therapeutic potential of targeting the free fatty acid receptor 2 (FFA2) is increasingly understood to be dependent on the nuanced signaling pathways activated by its ligands. FFA2, a G protein-coupled receptor (GPCR), can initiate signals through multiple intracellular pathways, primarily via the Gq/11 and Gi/o families of G proteins, as well as through β-arrestin-mediated pathways. nih.govresearchgate.net The concept of biased agonism, where a ligand preferentially activates one of these pathways over others, is a central theme in the ongoing research of compounds like FFA2-Agonist-1. nih.govyoutube.com Elucidating the specific biased agonism profile of this compound is critical for predicting its therapeutic effects and minimizing potential side effects.

Beyond G protein signaling, the role of β-arrestin recruitment is a key area of investigation. Traditionally, β-arrestin binding was known to desensitize G protein signaling and promote receptor internalization. nih.govnih.govfrontiersin.orgyoutube.com However, it is now established that β-arrestins can also act as independent signal transducers, initiating their own downstream effects, such as the activation of the mitogen-activated protein kinase (MAPK) cascade. nih.govfrontiersin.org The therapeutic implications of β-arrestin-biased FFA2 agonism are still being explored. A biased agonist that minimizes β-arrestin recruitment could lead to more sustained G protein signaling, potentially enhancing its primary therapeutic effect. Conversely, deliberately engaging β-arrestin pathways could offer novel therapeutic possibilities, depending on the specific cellular context and desired outcome.

The development of tool compounds has been instrumental in exploring these pathways. For example, ligands such as AZ1729 have been characterized as having a bias towards Gi-mediated pathways, providing a valuable pharmacological tool to dissect the specific functions of this signaling branch. nih.govresearchgate.net Similarly, other compounds have been identified that show bias for Gαi/o signaling. researchgate.net Research on this compound aims to precisely map its preference for Gq/11, Gi/o, and β-arrestin pathways. This deeper understanding will allow for the rational design of future therapies that selectively engage the most beneficial signaling cascades for treating metabolic and inflammatory diseases. nih.govscienceopen.com

Table 1: FFA2 Signaling Pathways and Potential Therapeutic Implications

Signaling Pathway Primary Cellular Location Physiological Response Potential Therapeutic Implication
Gq/11 Pancreatic β-cells Increased insulin (B600854) secretion Treatment of Type 2 Diabetes
Gi/o Adipocytes, Immune cells Inhibition of lipolysis, Modulation of inflammation Treatment of Metabolic Syndrome, Inflammatory conditions
β-arrestin Various Receptor desensitization, MAPK activation Modulation of signal duration, Novel anti-inflammatory or metabolic effects

Development of Chemically Diverse and Highly Selective FFA2 Agonists

The pursuit of effective FFA2-targeted therapeutics is critically dependent on the development of agonists that are not only potent but also highly selective. A significant challenge in the field has been to identify compounds that activate FFA2 without cross-reacting with other related receptors, particularly the free fatty acid receptor 3 (FFA3), which shares sequence homology and responds to the same endogenous short-chain fatty acid (SCFA) ligands. researchgate.net The development of chemically diverse scaffolds for molecules like this compound is essential to overcome this hurdle and to explore the full therapeutic potential of FFA2 modulation.

Early research relied heavily on endogenous SCFAs like acetate (B1210297) and propionate (B1217596). While crucial for initial studies, these molecules lack receptor selectivity and have pharmacokinetic properties unsuitable for therapeutic use. This led to the exploration of synthetic agonists. Initial synthetic ligands provided proof-of-concept but often suffered from limitations such as species-specific activity or off-target effects.

A major breakthrough has been the identification of allosteric binding sites on the FFA2 receptor. Unlike orthosteric agonists that bind to the same site as endogenous ligands, allosteric modulators bind to a distinct, topographically separate site. This offers several advantages, including the potential for greater selectivity, as allosteric sites are often less conserved between related receptors like FFA2 and FFA3. Compounds such as 4-CMTB have been identified as allosteric agonists, providing a new chemical starting point for drug design.

Another promising strategy involves the creation of "bitopic" ligands. These molecules are designed to simultaneously engage both the orthosteric SCFA binding site and a secondary, allosteric site. This dual-binding approach can lead to enhanced affinity and selectivity. The development of acid N-thiazolylamides represents a step in this direction, combining the carboxylate feature of orthosteric agonists with moieties found in allosteric modulators.

The current focus of medicinal chemistry efforts is on expanding the structural diversity of FFA2 agonists. This involves moving beyond previously explored chemical series to identify novel molecular frameworks. High-throughput screening of large compound libraries, coupled with structure-based drug design informed by receptor homology models, is accelerating the discovery of new lead compounds. The goal is to build a portfolio of agonists with varied chemical structures, pharmacokinetic profiles, and biased signaling properties. This chemical diversity is crucial for developing a range of therapeutic agents that can be optimized for different disease indications, from metabolic disorders to inflammatory conditions. The ultimate aim is to produce highly selective agonists like this compound that can precisely target FFA2, minimizing off-target effects and maximizing therapeutic benefit.

Investigation of this compound in Novel Preclinical Disease Models

To fully understand the therapeutic potential of this compound, its efficacy must be evaluated in a range of preclinical disease models that accurately reflect human pathophysiology. While initial studies may focus on established models, future research will need to incorporate novel and more complex models to uncover the full spectrum of the compound's activity.

The expression of FFA2 on various immune cells, particularly neutrophils, has positioned it as a promising target for inflammatory diseases. scienceopen.comnih.gov Initial research has often focused on models of inflammatory bowel disease (IBD), arthritis, and asthma. However, the role of FFA2 in a broader array of inflammatory conditions warrants investigation.

Future preclinical studies for this compound should include models of diseases where neutrophil dysfunction is a key pathological feature. This could encompass conditions such as chronic obstructive pulmonary disease (COPD), certain dermatological conditions like psoriasis, and ischemia-reperfusion injury in organs like the kidney or heart. Investigating this compound in these contexts could reveal novel anti-inflammatory applications. Furthermore, given the link between gut microbiota, SCFAs, and systemic inflammation, exploring the effects of this compound in models of neuroinflammation and autoimmune diseases where the gut-brain or gut-joint axis is implicated could be a fruitful area of research. The finding that FFA2 agonists might reduce maternal and fetal inflammation suggests potential applications in counteracting inflammation-triggered preterm labor. scienceopen.com

The role of FFA2 in metabolism is complex, with involvement in glucose homeostasis, lipid metabolism, and appetite regulation. nih.govscienceopen.com While the effects of FFA2 activation have been studied in standard diet-induced obesity and models of type 2 diabetes, more advanced models are needed to dissect the nuanced effects of this compound on the cluster of conditions that constitute metabolic syndrome.

This includes using preclinical models that exhibit multiple facets of the syndrome, such as hypertension, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD) or its more severe form, non-alcoholic steatohepatitis (NASH). Testing this compound in such models would provide a more holistic view of its metabolic benefits beyond simple glucose control. For example, investigating its impact on liver fat accumulation, fibrosis, and inflammation in a NASH model would be highly valuable. Additionally, exploring its effects on cardiovascular complications associated with metabolic syndrome, such as atherosclerosis and cardiac dysfunction, in relevant animal models will be crucial for defining its broader therapeutic utility. The link between FFA2 activation and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) also suggests that studies in models specifically designed to assess incretin function would be highly informative. scienceopen.com

Understanding Interspecies Variability for Translational Research

A significant challenge in the development of FFA2-targeted drugs is the marked interspecies variability in receptor pharmacology. The binding affinities and potencies of many synthetic FFA2 ligands differ substantially between human and rodent orthologs. This complicates the translation of findings from preclinical animal models to human clinical trials. A thorough understanding of these species differences is paramount for the successful development of this compound.

For example, some FFA2 antagonists, like GLPG0974, exhibit high affinity for the human receptor but are largely inactive at the murine receptor. nih.gov This renders them unsuitable for target validation studies in standard mouse models. Similarly, certain agonist compounds may show potent activity in human cell-based assays but have significantly weaker effects in rodent models, or vice-versa. These discrepancies arise from subtle differences in the amino acid sequences of the receptors, particularly within the ligand-binding pockets.

One critical residue difference between the human and mouse FFA2 receptors has been identified at the extracellular face, which plays a key role in how both agonists and antagonists bind. researchgate.net Such variations can dramatically alter the conformation of the binding site and the stability of the ligand-receptor interaction. This can lead to misleading results in preclinical efficacy and safety studies, as the compound's behavior in animal models may not accurately predict its effects in humans.

To address this challenge, several strategies are being employed in the research and development of this compound. One approach is the use of "humanized" mouse models, where the murine FFA2 gene is replaced with its human counterpart. These models allow for the in vivo testing of compounds in a system where the target receptor is identical to that in humans, providing more reliable data on efficacy and target engagement. Another strategy is to conduct parallel screening of compound libraries against both human and rodent FFA2 receptors early in the discovery process. This allows for the selection of lead candidates that exhibit comparable activity across species, simplifying their subsequent preclinical evaluation. A deep understanding of the structural biology of both the human and rodent receptors is also crucial for rationally designing agonists that can effectively engage the target in all relevant species for translational studies.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To achieve a holistic understanding of the biological effects of this compound, future research must move beyond single-pathway analyses and embrace a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for obtaining comprehensive mechanistic insights into how FFA2 activation modulates cellular and physiological processes.

By employing these unbiased, high-throughput techniques, researchers can map the global changes that occur within a biological system following treatment with this compound. For instance, transcriptomics (e.g., RNA-sequencing) can reveal the full spectrum of genes whose expression is altered by FFA2 activation in target tissues like adipose, pancreas, or immune cells. This could uncover novel downstream signaling pathways or identify previously unknown biological functions of the receptor.

Proteomics can be used to quantify changes in protein expression and post-translational modifications, providing a direct link between receptor signaling and cellular function. This could help to identify the specific enzymes, transcription factors, and structural proteins that are regulated by this compound, offering a more detailed picture of its mechanism of action.

Metabolomics, the study of small molecule metabolites, is particularly relevant for FFA2, a receptor for metabolic byproducts. Analyzing the metabolome of cells or biofluids after treatment with this compound can reveal how it influences central energy metabolism, lipid profiles, and other metabolic pathways. This is crucial for understanding its therapeutic effects in metabolic diseases.

The true power of this approach lies in the integration of these different omics datasets. By combining information on gene expression, protein levels, and metabolite concentrations, researchers can construct detailed molecular maps of the FFA2 signaling network. This integrated analysis can help to identify key nodes and pathways that mediate the therapeutic effects of this compound, uncover potential biomarkers for monitoring drug response, and predict both on-target and off-target effects. This systems-level understanding is essential for optimizing the therapeutic application of this compound and for the development of next-generation, highly targeted therapies.

Table 2: Compound Names Mentioned

Compound Name
This compound
AZ1729
CPTB
GLPG0974
4-CMTB
Acetate

Leveraging Structural Biology for Rational Drug Design Refinement

The development of potent and selective agonists for the Free Fatty Acid Receptor 2 (FFA2), such as this compound, has been significantly advanced by the application of structural biology. Detailed atomic-level understanding of the receptor's architecture provides a powerful platform for the rational design and refinement of therapeutic compounds. High-resolution structures, primarily determined through cryo-electron microscopy (cryo-EM), have unveiled the precise mechanisms of ligand recognition and receptor activation, paving the way for structure-based drug discovery. pdbj.orgnih.govgla.ac.uk

Recent breakthroughs have yielded cryo-EM structures of the human FFA2 in both active and inactive states. researchgate.netnih.gov For instance, the structure of FFA2 in an active state, bound to an agonist and a G-protein, reveals the crucial interactions within the orthosteric binding pocket. pdbj.orgrcsb.orgnih.gov This pocket is where endogenous short-chain fatty acids (SCFAs) and synthetic agonists like this compound bind to initiate a cellular response. nih.govnih.gov

Analysis of these structures shows that the carboxylate group of an agonist forms critical salt bridges and polar interactions with a constellation of highly conserved residues in the binding pocket. nih.govnih.gov Mutagenesis studies have confirmed the importance of these residues; altering them can eliminate the receptor's response to SCFAs and synthetic agonists. nih.govnih.gov

Specifically, two arginine residues, R1805.39 and R2557.35 (superscripts denote Ballesteros–Weinstein numbering), are fundamental for coordinating the negatively charged carboxylate headgroup of the agonist. nih.govnih.gov These arginines are complemented by other key residues that stabilize the ligand and contribute to the receptor's activation. These interactions are vital for the potency and function of orthosteric agonists. nih.govnih.govnih.gov The table below details the key amino acid residues within the FFA2 orthosteric binding pocket that are essential for agonist recognition and function.

ResidueLocationInteraction TypeRole in Agonist Binding
Y903.33 Transmembrane Helix 3Anion-π, HydrophobicInteracts with the agonist's carboxyl group and hydrophobic tail. nih.govnih.gov
R1805.39 Transmembrane Helix 5Salt Bridge, PolarForms a key salt bridge with the agonist's carboxylate group. nih.govnih.gov
Y2386.51 Transmembrane Helix 6Polar, Cation-πForms polar interactions and stabilizes R2557.35. nih.govnih.gov
H2426.55 Transmembrane Helix 6PolarOrganizes the binding pocket and interacts with the carboxylate group. nih.govnih.gov
R2557.35 Transmembrane Helix 7Salt Bridge, PolarForms a key salt bridge with the agonist's carboxylate group. nih.govnih.gov

This detailed structural information is invaluable for the refinement of compounds like this compound. By understanding the precise geometry and chemical nature of the binding pocket, medicinal chemists can design modifications to the agonist's structure to enhance its fit, improve potency, and fine-tune its selectivity over the closely related FFA3 receptor. nih.govresearchgate.net For example, structure-activity relationship (SAR) analyses, guided by these structural insights, have established general rules for predicting selectivity. Ligands with sp²- or sp-hybridized α-carbons tend to favor FFA2, whereas those with substituted sp³-hybridized α-carbons preferentially activate FFA3. nih.gov

Furthermore, structural biology has also revealed allosteric binding sites on the FFA2 receptor, which are distinct from the orthosteric pocket. nih.govresearchgate.net Cryo-EM structures have shown how allosteric modulators can bind to the outer surface of the transmembrane helices to activate the receptor. nih.gov This discovery opens up new avenues for drug design, allowing for the development of agonists that work through different mechanisms or positive allosteric modulators that enhance the effect of endogenous ligands. gla.ac.uk The elucidation of these complex structures provides a detailed blueprint for the iterative process of drug design, enabling the development of next-generation FFA2 agonists with optimized therapeutic properties.

Q & A

Basic Research Questions

Q. How can researchers systematically identify and synthesize existing literature on FFA2-Agonist-1 to establish foundational knowledge?

  • Methodological Guidance : Begin by using academic databases (e.g., PubMed, Google Scholar) to search for keywords like "this compound," "FFA2 receptor pharmacology," and "short-chain fatty acid analogs." Filter results by citation count to prioritize high-impact studies . Organize findings into themes (e.g., receptor binding mechanisms, in vitro/in vivo efficacy) and critically evaluate experimental conditions (e.g., dose ranges, cell lines used) to identify gaps or inconsistencies . Maintain a structured annotated bibliography with direct links to primary sources to streamline later analysis .

Q. What experimental design principles should guide initial in vitro characterization of this compound?

  • Methodological Guidance : Prioritize dose-response assays (e.g., cAMP or calcium flux measurements) to quantify receptor activation potency (EC50) and efficacy (% maximal response). Include negative controls (e.g., FFA2-knockout cell lines) and reference agonists (e.g., acetate or propionate) to validate specificity . Replicate experiments across multiple biological replicates (n ≥ 3) and report statistical significance using ANOVA with post-hoc tests . Detailed protocols must be documented in Supporting Information, including buffer compositions and instrument calibration steps, to ensure reproducibility .

Q. How should researchers address discrepancies in reported EC50 values for this compound across studies?

  • Methodological Guidance : Compare experimental variables such as cell type (e.g., HEK293 vs. primary enteroendocrine cells), assay duration, and ligand preparation methods (e.g., solvent purity, stock concentration accuracy). Perform meta-analysis using standardized normalization (e.g., fold-change over baseline) and assess inter-study variability via coefficient of variation (CV) calculations. If conflicting data persist, replicate key studies under harmonized conditions and publish raw datasets to facilitate peer validation .

Advanced Research Questions

Q. What strategies optimize this compound delivery in vivo while minimizing off-target effects?

  • Methodological Guidance : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict tissue-specific bioavailability. Test formulations (e.g., lipid nanoparticles, prodrugs) in animal models with targeted delivery to FFA2-rich tissues (e.g., colon, adipose). Employ tracer studies (e.g., radiolabeled this compound) to quantify biodistribution and metabolomics to identify degradation byproducts . Validate target engagement via immunohistochemistry or RNA-seq of downstream markers (e.g., GLP-1 secretion) .

Q. How can researchers resolve contradictory findings on this compound’s role in metabolic inflammation?

  • Methodological Guidance : Design longitudinal studies in disease-specific models (e.g., high-fat diet-induced obesity vs. genetic obesity). Stratify data by variables like gut microbiota composition (16S rRNA sequencing) and host genotype (e.g., FFA2 polymorphisms). Apply multivariate regression to isolate compound-specific effects from confounding factors. Publish negative results and raw flow cytometry/cytokine profiles in open-access repositories to support meta-analyses .

Q. What integrative approaches link this compound’s molecular mechanisms to therapeutic outcomes?

  • Methodological Guidance : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and phospho-signaling arrays to map signaling cascades. Use CRISPR-Cas9 screens to identify synthetic lethal genes that enhance this compound efficacy. Validate findings in human organoids or patient-derived cells, correlating in vitro responses with clinical biomarkers (e.g., HbA1c, CRP) . Publish multi-omics datasets in FAIR-compliant repositories with detailed metadata .

Reproducibility and Reporting Standards

Q. What minimal data must be included in Supporting Information for this compound studies?

  • Methodological Guidance : Provide (1) synthetic routes with NMR/HPLC purity data (>95%), (2) full dose-response curves (raw data + fitted parameters), (3) negative control datasets, and (4) species-specific primer sequences for qPCR. For in vivo studies, include ARRIVE guidelines-compliant animal metadata (e.g., sex, age, housing conditions) .

Q. How can researchers ensure computational models of this compound binding are experimentally actionable?

  • Methodological Guidance : Validate docking simulations (e.g., AutoDock Vina) with mutagenesis studies (e.g., alanine scanning of FFA2 extracellular loops). Compare predicted binding energies with SPR or ITC measurements. Share simulation scripts and force-field parameters in GitHub repositories with version control .

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FFA2-Agonist-1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.